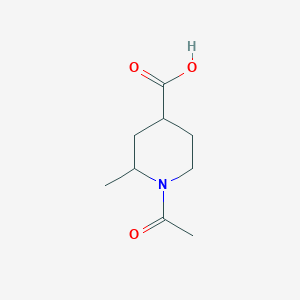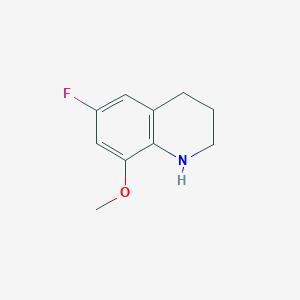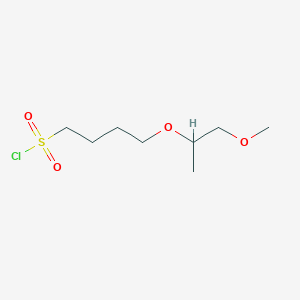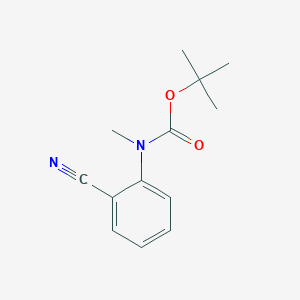
2-Pyrrolizino-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrrolizino-N-methylaniline is a heterocyclic aromatic amine that contains a pyrrolizidine ring fused with an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolizino-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated pyrrolizidine with aniline under basic conditions. Another method includes the reduction of nitroarene intermediates to form the desired amine . Additionally, palladium-catalyzed amination reactions have been employed to synthesize this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of microwave-assisted and ultrasound-assisted synthesis techniques has been explored to minimize environmental impact and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolizino-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where the amino group directs substitution to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ortho- and para-substituted products.
Scientific Research Applications
2-Pyrrolizino-N-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of dyes, agrochemicals, and other organic products.
Mechanism of Action
The mechanism of action of 2-Pyrrolizino-N-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist at specific binding sites, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with nicotinic receptors and other cellular components .
Comparison with Similar Compounds
Similar Compounds
N-Methylaniline: An aniline derivative with similar structural features but lacks the pyrrolizidine ring.
Pyrrolizidine Alkaloids: Compounds containing the pyrrolizidine motif, known for their biological activities.
Pyrrolidinones: Five-membered lactams with diverse biological activities.
Uniqueness
2-Pyrrolizino-N-methylaniline is unique due to its fused pyrrolizidine-aniline structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
N-methyl-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C11H16N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h2-3,6-7,12H,4-5,8-9H2,1H3 |
InChI Key |
CSNHCBCQZPJLJI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-oxabicyclo[2.2.2]octan-3-one](/img/structure/B13491509.png)

![6-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13491522.png)
![2-[(1S,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]acetic acid](/img/structure/B13491530.png)
![5-[(2-Amino-1,2-dimethyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491541.png)

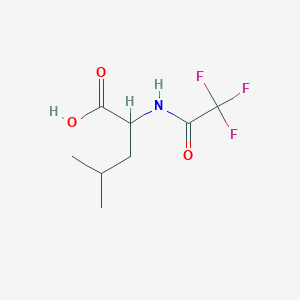
![(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13491569.png)
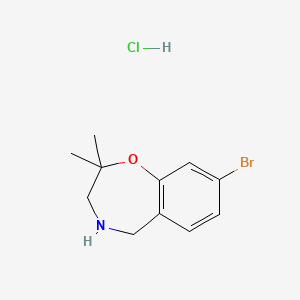
![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal](/img/structure/B13491577.png)
